molecular formula C13H12FNO3S B1417422 Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate CAS No. 297160-66-8

Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No. B1417422
M. Wt: 281.3 g/mol
InChI Key: UFZDOQYERRBWHQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate (EFTC) is a compound that has been studied for its potential applications in the field of biological and medical research. It is a member of the thiophene family of compounds, which are known for their aromaticity and electron-withdrawing properties. EFTC has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. In addition, EFTC has been used in a variety of laboratory experiments, including in vivo and in vitro studies.

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a related compound, has been synthesized and characterized using various analytical techniques such as FT-IR, thermogravimetric analysis, and X-ray diffraction. This research aids in understanding the structural and physical properties of similar compounds (M. Sapnakumari et al., 2014).

Biological Activities

  • Novel 2-aminothiophene derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents (K. C. Prasad et al., 2017).

Chemical Reactions and Derivatives

  • Studies on the reactions of related ethyl amino-carbamoylthiophene carboxylates with various compounds demonstrate the chemical versatility of these substances. Understanding these reactions is crucial for developing new chemical entities with potential applications in various fields (S. A. Ryndina et al., 2002).

Application in Dyeing and Textiles

  • Thiophene derivatives, similar to the compound , have been used to create novel disperse dyes for dyeing polyester fibers. This research highlights the application of such compounds in the textile industry (O. Iyun et al., 2015).

Pharmacological Potential

  • Related compounds, such as ethyl 2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, have been studied for their pharmacological activities. These studies indicate the potential use of similar thiophene derivatives in therapeutic applications (S. Zykova et al., 2016).

Fluorescence Properties

  • The fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound closely related to the one , have been investigated. This suggests potential applications in fluorescence-based technologies and research (Guo Pusheng, 2009).

properties

IUPAC Name

ethyl 5-(4-fluorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,16H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZDOQYERRBWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CSC1=NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 3
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Citations

For This Compound
1
Citations
J Hwang, X Qiu, L Borgelt, N Haacke, L Kanis… - Bioorganic & Medicinal …, 2022 - Elsevier
Aminothiophene is a scaffold that is widely present in drugs and biologically active small molecules as chemical probes. In this study, 43 compounds sharing a 2-aminothiophenone-3-…
Number of citations: 10 www.sciencedirect.com

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